molecular formula C8H14O B152311 2,6-Dimethylcyclohexanone CAS No. 2816-57-1

2,6-Dimethylcyclohexanone

Cat. No. B152311
CAS RN: 2816-57-1
M. Wt: 126.2 g/mol
InChI Key: AILVYPLQKCQNJC-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohexanone is a clear, light yellow liquid . It is a natural product found in Nicotiana tabacum .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethylcyclohexanone is C8H14O . The IUPAC name is 2,6-dimethylcyclohexan-1-one . The InChI is 1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions of 2,6-Dimethylcyclohexanone have been studied. For example, cis - and trans -isomers of 2,6-Dimethylcyclohexanone react with hydroxylamine hydrochloride and potassium hydroxide in methanol solution to give cis - and trans -dimethylcyclohexanone oxime .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethylcyclohexanone include a molecular weight of 126.20 g/mol , a refractive index of 1.447 , a boiling point of 174-176 °C , and a density of 0.925 g/mL at 25 °C . The compound is also characterized by a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Tetraoxane Synthesis

Tetraoxanes are cyclic peroxides that have shown promise as antimalarial agents. Researchers have utilized 2,6-dimethylcyclohexanone in the synthesis of tetraoxanes, exploring their potential as novel antimalarial drugs. These compounds exhibit potent activity against Plasmodium parasites, which cause malaria .

Anti-Malarial Activity Evaluation

Building on the tetraoxane synthesis, scientists have evaluated the anti-malarial activity of 2,6-dimethylcyclohexanone-derived compounds. By assessing their efficacy against Plasmodium species, researchers aim to identify promising candidates for further drug development. This application contributes to the ongoing fight against malaria, a global health challenge .

Polymer Chemistry

Researchers explore the reactivity of 2,6-dimethylcyclohexanone in polymerization reactions. By incorporating it into polymer chains, they can modify material properties such as mechanical strength, thermal stability, and solubility. This application contributes to the development of new materials for diverse industrial and biomedical purposes.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2,6-Dimethylcyclohexanone . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2,6-dimethylcyclohexan-1-one
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InChI

InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILVYPLQKCQNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863029
Record name 2,6-Dimethylcyclohexan-1-one
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylcyclohexanone

CAS RN

2816-57-1
Record name 2,6-Dimethylcyclohexanone
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Record name 2,6-Dimethylcyclohexan-1-one
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Record name 2,6-DIMETHYLCYCLOHEXANONE
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Record name 2,6-Dimethylcyclohexan-1-one
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Record name 2,6-dimethylcyclohexan-1-one
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Synthesis routes and methods I

Procedure details

A catalyst which is in the form of extrudate of 3 mm diameter and 10 mm length and which contains 1.8% by weight of palladium on a zinc-aluminum spinel as the carrier is introduced into a reactor consisting of a pressure-resistant cylindrical tube of 1.2 liters volume, and is heated to 220° C. Per hour, a gaseous mixture of 200 liters (S.T.P.) of ammonia and 200 liters (S.T.P.) of hydrogen and 100 g of vaporized 2,6-dimethylcyclohexan-1-one are passed over this catalyst bed under atmospheric pressure. The reaction product is cooled as soon as it leaves the reactor, and is distilled. 100 g of 2,6-dimethylcyclohexan-1-one give 93 g of 2,6-dimethylaniline of boiling point 216° C. at atmospheric pressure, corresponding to a yield of 97% of theory.
[Compound]
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zinc-aluminum spinel
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Synthesis routes and methods II

Procedure details

A catalyst in extrudate form, containing 0.5% by weight of Pd, 0.11% by weight of Zn and 0.1% by weight of Cd on Al2O3 as the carrier is introduced into a tubular reactor having a capacity of one liter, corresponding to 1,000 parts by volume, and is brought to 210° C. Per hour, a gaseous mixture of 400,000 parts by volume of ammonia and 10,000 parts by volume of hydrogen, and, in co-current therewith, 100 parts of 2,6-dimethylcyclohexan-1-one in gaseous form, is passed over the catalyst bed at atmospheric pressure. The reaction product is cooled sufficiently to liquefy the high-boiling constituents, which can then be distilled, whilst the gaseous constituents are recycled. In this way, 100 parts of 2,6-dimethylcyclohexan-1-one give 92 parts of 2,6-dimethylaniline (xylidine) (boiling point 216° C. at atmospheric pressure), corresponding to a yield of 96% of theory.
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Synthesis routes and methods III

Procedure details

Example 3 was repeated, replacing (-)-menthol by 2,6-dimethylcyclohexanol (6.4 g; 50 mmol), using 5.1 cm3 (60 mmol) of 40% of H2O2, adding 4 g of anhydrous MgSO4 and reducing the reaction time to 30 minutes. 5.61 g (44.5 mmol) of 2,6-dimethyl-cyclohexanone were obtained (GLC purity>99%), which corresponds to a 89% yield.
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6.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylcyclohexanone
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Reactant of Route 6
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Q & A

Q1: What is the molecular formula and weight of 2,6-Dimethylcyclohexanone?

A1: The molecular formula of 2,6-Dimethylcyclohexanone is C8H14O, and its molecular weight is 126.20 g/mol.

Q2: What spectroscopic data is available for 2,6-Dimethylcyclohexanone?

A2: Researchers have utilized various spectroscopic techniques to characterize 2,6-Dimethylcyclohexanone. These include 1H NMR, 13C NMR , and microwave spectroscopy . These techniques provide information about the compound's structure, conformation, and interactions with other molecules.

Q3: What is known about the solubility of 2,6-Dimethylcyclohexanone?

A3: Studies have investigated the solubility of 2,6-Dimethylcyclohexanone in various solvents. It exhibits positive excess molar volumes when mixed with linear ketones like 2-propanone, 2-butanone, and 2-pentanone . Further research is needed to fully understand its dissolution behavior in different media and its implications for potential applications.

Q4: How does the stereochemistry of 2,6-Dimethylcyclohexanone influence its reactivity?

A4: The presence of two methyl groups at the 2 and 6 positions introduces significant steric hindrance. This influences the stereochemical outcome of reactions, such as the reduction of 2,6-Dimethylcyclohexanone, where the cis-cis isomer is predominantly formed .

Q5: Can 2,6-Dimethylcyclohexanone be used as a starting material for synthesizing other compounds?

A5: Yes, 2,6-Dimethylcyclohexanone serves as a versatile building block in organic synthesis. For example, it has been used in the synthesis of 2,6-Dimethyltropone , β-damascone , and ring 14C-methyl labeled retinyl acetate . These syntheses highlight its utility in creating complex molecules.

Q6: How does 2,6-Dimethylcyclohexanone behave in reactions involving enolates?

A6: 2,6-Dimethylcyclohexanone can form lithium enolates that react with electrophiles like phenyl vinyl sulfoxide, yielding bicyclo[n.2.0]alkan-1-ols . This reaction pathway highlights its potential in constructing intricate cyclic structures.

Q7: What is the role of 2,6-Dimethylcyclohexanone in the Bucherer–Bergs reaction?

A7: 2,6-Dimethylcyclohexanone participates in the Bucherer–Bergs reaction, leading to the formation of spiro-hydantoins. This reaction, known for its stereoselectivity, can be influenced by the substituents on the cyclohexanone ring .

Q8: Can 2,6-Dimethylcyclohexanone act as a catalyst or a promoter in chemical reactions?

A8: Research indicates that 2,6-Dimethylcyclohexanone can function as a promoter in specific reactions. For instance, it has been employed as a promoter in the liquid-phase amination of 2,6-xylenol to synthesize 2,6-dimethylaniline .

Q9: How does 2,6-Dimethylcyclohexanone interact with enzymes?

A9: Studies have investigated the enzymatic resolution of 2,6-Dimethylcyclohexanone, exploring its interactions with lipases. While some attempts, such as enzymatic hydrolysis of oxime esters, proved unsuccessful , further research might uncover its potential as a substrate for other enzymatic transformations.

Q10: How is 2,6-Dimethylcyclohexanone analyzed and quantified?

A10: Several analytical techniques are employed to analyze and quantify 2,6-Dimethylcyclohexanone. Gas chromatography, often coupled with mass spectrometry , is a widely used method for separation and identification. Additionally, high-performance liquid chromatography (HPLC) can be employed for separation and quantification, particularly when coupled with suitable detectors.

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